molecular formula C39H64O13 B13841051 (2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13841051
M. Wt: 740.9 g/mol
InChI Key: MMTWXUQMLQGAPC-ZUTKZNEQSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icosane-6,2’-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple chiral centers and functional groups This compound is characterized by its intricate structure, which includes several hydroxyl groups, a spirocyclic system, and a polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic system and the introduction of hydroxyl groups. Typical synthetic routes may involve:

    Formation of the spirocyclic system: This could be achieved through cyclization reactions, possibly involving intramolecular aldol condensations or other cyclization strategies.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, such as the use of osmium tetroxide (OsO₄) for dihydroxylation or other selective oxidation methods.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification techniques: Advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form ketones or carboxylic acids.

    Reduction: Reduction of ketones or aldehydes to form alcohols.

    Substitution: Nucleophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Common solvents such as dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of ketones may yield secondary alcohols.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Molecular targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways involved: Specific biochemical pathways that are affected by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5’S,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: Similar compounds may include other spirocyclic molecules or polycyclic compounds with multiple hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical properties and biological activities.

Properties

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36?,37-,38-,39+/m0/s1

InChI Key

MMTWXUQMLQGAPC-ZUTKZNEQSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Origin of Product

United States

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